molecular formula C20H15N3O4 B10930150 N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930150
M. Wt: 361.3 g/mol
InChI Key: DUKSVOKGVULXIS-UHFFFAOYSA-N
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Description

N~4~-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups, including an acetylphenyl group, a furyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine ring system.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.

    Attachment of the Furyl Group: The furyl group is typically introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor.

    Final Coupling and Purification: The final step involves coupling the intermediate products and purifying the final compound using techniques such as column chromatography.

Industrial Production Methods

Industrial production of N4-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N4-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-2-(4-NITROPHENOXY)ACETAMIDE
  • N-(4-ACETYLPHENYL)TETRADECANAMIDE
  • N-(4-ACETYLPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE

Uniqueness

N~4~-(4-ACETYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and the isoxazolo[5,4-b]pyridine core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-18-15(19(25)21-14-7-5-13(6-8-14)12(2)24)10-16(17-4-3-9-26-17)22-20(18)27-23-11/h3-10H,1-2H3,(H,21,25)

InChI Key

DUKSVOKGVULXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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